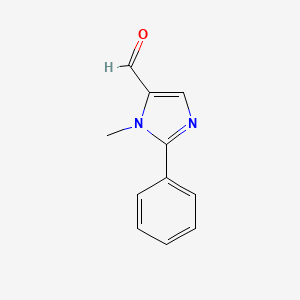

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Descripción general

Descripción

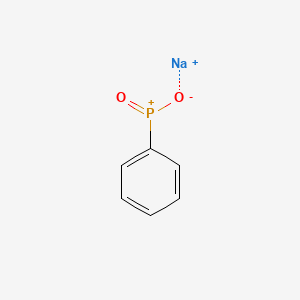

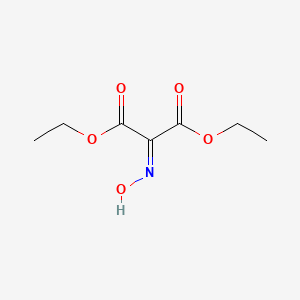

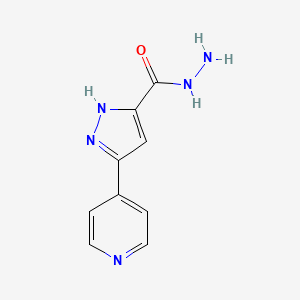

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde (MPC) is a heterocyclic aldehyde compound derived from the amino acid tryptophan. It is a yellow-colored solid and is used in a variety of synthetic chemistry applications. MPC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the synthesis of amino acids, peptides, and other molecules.

Aplicaciones Científicas De Investigación

Antimicrobial Potential

Imidazole derivatives have been shown to possess significant antimicrobial properties. Compounds structurally similar to “1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde” demonstrated good antimicrobial potential in various studies .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant potential. They have shown promising scavenging potential, which is an important property for combating oxidative stress in biological systems .

Antiprotozoal Activity

Imidazole-based compounds have been designed and synthesized with structural similarities to known antiprotozoal agents. These have shown activities against pathogens like Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum .

Anti-HIV Potential

Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives, which share a heterocyclic core with imidazoles, have been performed as part of anti-HIV research .

Anticancer Applications

Imidazoles are used in medicinal chemistry for their anticancer properties. They are utilized in medications due to their ability to interfere with cancer cell proliferation .

Anti-Inflammatory Medications

Due to their chemical structure, imidazole derivatives are used in anti-inflammatory medications, helping reduce inflammation in various conditions .

Enzyme Inhibition

These compounds are known for their role as enzyme inhibitors, which is crucial in regulating biological pathways and can be leveraged for therapeutic purposes .

Synthetic Chemistry and Industry

Imidazoles find applications beyond medicine, such as in synthetic chemistry for creating biologically active molecules and in industrial processes due to their versatile properties .

Propiedades

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

CAS RN |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)